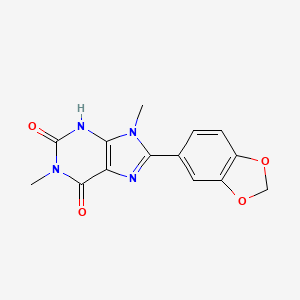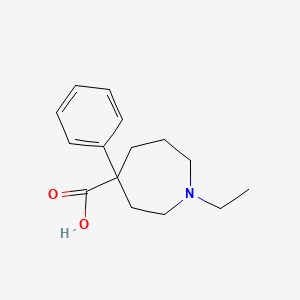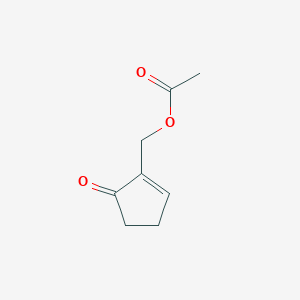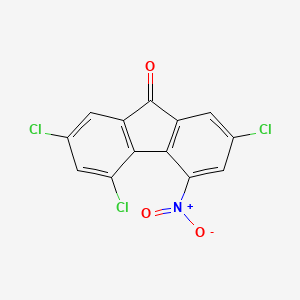![molecular formula C13H14FN B14001008 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B14001008.png)
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile is an organic compound characterized by a cyclopentane ring substituted with a 4-fluorophenylmethyl group and a carbonitrile group
準備方法
The synthesis of 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane and 4-fluorobenzyl chloride.
Reaction Conditions: The cyclopentane is reacted with 4-fluorobenzyl chloride in the presence of a base, such as sodium hydride, to form 1-[(4-Fluorophenyl)methyl]cyclopentane.
Formation of Carbonitrile: The resulting compound is then treated with a cyanating agent, such as sodium cyanide, under appropriate conditions to introduce the carbonitrile group, yielding this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles replace the fluorine atom.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds.
科学的研究の応用
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic benefits.
作用機序
The mechanism by which 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The carbonitrile group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile can be compared with similar compounds such as:
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, affecting its reactivity and biological activity.
1-[(4-Fluorophenyl)methyl]cyclopentane-1-methanol:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C13H14FN |
|---|---|
分子量 |
203.25 g/mol |
IUPAC名 |
1-[(4-fluorophenyl)methyl]cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H14FN/c14-12-5-3-11(4-6-12)9-13(10-15)7-1-2-8-13/h3-6H,1-2,7-9H2 |
InChIキー |
MQSKSRAHVHEKCI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)




![5,5,7,7-Tetramethyl-3-(2-nitrophenyl)-4-oxidofuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B14000947.png)

![2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B14000949.png)





![2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine](/img/structure/B14000992.png)
